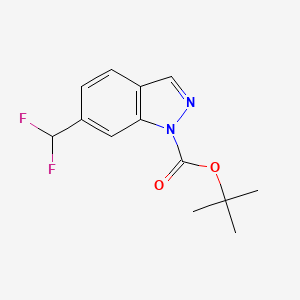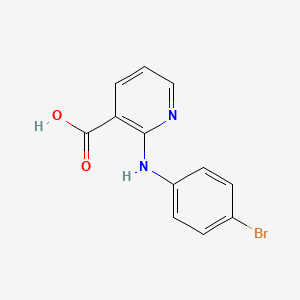
2-(p-Bromoanilino)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Bromoanilino)nicotinic acid typically involves the amination of 2-chloronicotinic acid with p-bromoaniline. This reaction can be carried out under reflux conditions in the presence of pyridine and para-toluenesulfonic acid in water. The reaction time can vary, but it generally requires several hours to complete .
Industrial Production Methods: Industrial production methods for nicotinic acid derivatives, including this compound, often focus on green chemistry principles. These methods aim to minimize the use of harmful solvents and catalysts. For instance, solvent-free and catalyst-free synthesis methods have been developed to produce 2-anilino nicotinic acid derivatives efficiently .
化学反应分析
Types of Reactions: 2-(p-Bromoanilino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form different brominated derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield brominated nicotinic acid derivatives, while reduction can produce aminonicotinic acid derivatives.
科学研究应用
2-(p-Bromoanilino)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
作用机制
The mechanism of action of 2-(p-Bromoanilino)nicotinic acid involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Nicotinic Acid (Niacin): A precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), essential coenzymes in redox reactions.
Isonicotinic Acid: An isomer of nicotinic acid with the carboxyl group at the 4-position instead of the 3-position.
Picolinic Acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness: 2-(p-Bromoanilino)nicotinic acid is unique due to the presence of the bromine atom in the para position of the aniline ring. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
属性
分子式 |
C12H9BrN2O2 |
|---|---|
分子量 |
293.12 g/mol |
IUPAC 名称 |
2-(4-bromoanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9BrN2O2/c13-8-3-5-9(6-4-8)15-11-10(12(16)17)2-1-7-14-11/h1-7H,(H,14,15)(H,16,17) |
InChI 键 |
FYKZUPUYMSLAEP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


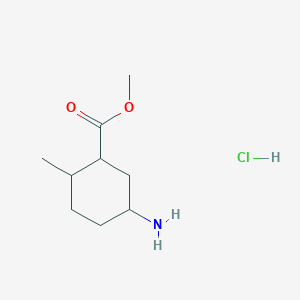



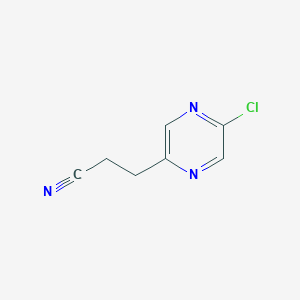
![(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13895753.png)
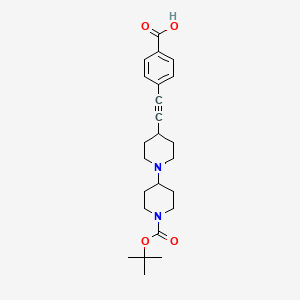
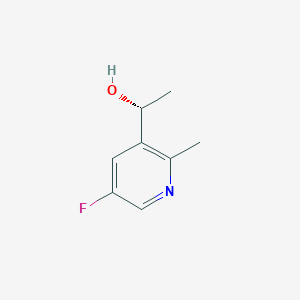
![(4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester](/img/structure/B13895773.png)



![3-(3-Chloro-2-(cyclopropylamino)pyridin-4-yl)-2-(4-methoxybenzyl)-5-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B13895806.png)
